Introduction: Understanding a Branched Tertiary Alcohol
Introduction: Understanding a Branched Tertiary Alcohol
An In-Depth Technical Guide to the Chemical Properties of 3,5-Dimethyl-3-hexanol
3,5-Dimethyl-3-hexanol is a tertiary alcohol characterized by a branched eight-carbon skeleton.[1][2][3] Its structure, featuring a hydroxyl group on a quaternary carbon, is fundamental to its distinct chemical properties, reactivity, and potential applications. Unlike primary or secondary alcohols, the steric hindrance around the hydroxyl group and the absence of a hydrogen atom on the alpha-carbon significantly influence its behavior in chemical reactions. This guide offers a comprehensive exploration of 3,5-Dimethyl-3-hexanol, designed for researchers, chemists, and drug development professionals who require a deep, functional understanding of this compound for synthesis, analysis, or as a chemical intermediate.
Core Molecular and Physical Properties
A compound's utility in a laboratory or industrial setting begins with a firm grasp of its fundamental physical and chemical identifiers. These properties dictate storage conditions, solvent choices, and analytical approaches.
Molecular Structure and Identifiers
The systematic IUPAC name for this compound is 3,5-dimethylhexan-3-ol.[2][4] Its structure consists of a hexane chain with methyl groups at positions 3 and 5, and a hydroxyl group at position 3.
Caption: Molecular Structure of 3,5-Dimethyl-3-hexanol.
Physicochemical Data Summary
The quantitative properties of 3,5-Dimethyl-3-hexanol are essential for experimental design, from reaction stoichiometry to purification methods. The data below has been aggregated from authoritative chemical databases.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₈O | [1][2][3][4] |
| Molecular Weight | 130.23 g/mol | [1][2][3][4] |
| CAS Registry Number | 4209-91-0 | [1][2][4] |
| Appearance | Colorless to almost colorless clear liquid | [1][3] |
| Density | 0.823 g/mL | [5] |
| Boiling Point | 152 °C | [5] |
| Refractive Index | 1.424 | [5] |
| Topological Polar Surface Area | 20.2 Ų | [1] |
| Predicted pKa | 15.38 ± 0.29 | [1] |
| XLogP3-AA (Lipophilicity) | 2.4 | [1] |
Expert Insight: The boiling point of 152 °C is influenced by two competing factors. The hydroxyl group allows for hydrogen bonding, which elevates the boiling point compared to a non-polar alkane of similar molecular weight. However, the significant branching of the carbon chain reduces the effectiveness of van der Waals forces, making its boiling point lower than that of a straight-chain isomer like 1-octanol (~195 °C).
Spectroscopic and Analytical Characterization
Accurate identification of 3,5-Dimethyl-3-hexanol is paramount. Spectroscopic methods provide a definitive fingerprint of the molecule's structure.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is a destructive technique that provides information on the molecular weight and fragmentation pattern. The molecular ion peak (M+) for C₈H₁₈O is expected at m/z 130.[6] However, for tertiary alcohols, this peak is often weak or absent due to the facile cleavage of the C-C bond adjacent to the oxygen atom.
Key Fragmentation Pathways:
-
Alpha-Cleavage: The most significant fragmentation involves the loss of an alkyl group attached to the tertiary carbon. Loss of an ethyl group (C₂H₅•) results in a prominent peak at m/z 101 . Loss of an isobutyl group (C₄H₉•) leads to a base peak at m/z 73 .[6]
-
Dehydration: Loss of a water molecule (H₂O) from the molecular ion can produce a peak at m/z 112 .
A representative mass spectrum shows a base peak at m/z 73, confirming the stability of the resulting oxonium ion.[6]
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the presence of the hydroxyl functional group.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Significance |
| ~3600-3200 | O-H stretch (hydrogen-bonded) | Strong, Broad | Definitive evidence of the alcohol functional group. |
| ~2960-2850 | C-H stretch (sp³ hybridized) | Strong | Indicates the aliphatic nature of the carbon backbone. |
| ~1200-1100 | C-O stretch | Strong | Characteristic of alcohols; its exact position can help distinguish between primary, secondary, and tertiary alcohols. |
The presence of a strong, broad absorption band in the 3200-3600 cm⁻¹ region is a primary indicator for the successful synthesis or identification of this alcohol.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide the most detailed map of the molecule's carbon-hydrogen framework.
-
¹H NMR: The spectrum will be complex due to the diastereotopic protons in the CH₂ groups. Key expected signals include:
-
A singlet for the O-H proton (variable chemical shift).
-
Multiple signals (triplets, quartets, multiplets) for the various CH₃, CH₂, and CH protons in the ethyl and isobutyl groups.
-
-
¹³C NMR: The ¹³C spectrum is more straightforward and highly informative.
-
A key signal for the quaternary carbon (C3) bonded to the hydroxyl group, expected around 70-80 ppm. This peak will be of lower intensity due to the lack of an attached proton.
-
Distinct signals for the eight unique carbon atoms in the molecule.
-
Synthesis and Reactivity
Understanding how 3,5-Dimethyl-3-hexanol is synthesized and how it reacts is crucial for its application as a building block in more complex molecules.
Synthetic Protocol: Grignard Reaction
A robust and common method for synthesizing tertiary alcohols is the Grignard reaction.[7] This involves the nucleophilic addition of a Grignard reagent to a ketone. For 3,5-Dimethyl-3-hexanol, the reaction of ethylmagnesium bromide with 4-methyl-2-pentanone is a logical and efficient pathway.
Caption: Workflow for the Grignard synthesis of 3,5-Dimethyl-3-hexanol.
Detailed Experimental Protocol:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel. Ensure the entire system is under an inert atmosphere (e.g., Nitrogen or Argon) to prevent quenching of the Grignard reagent by atmospheric moisture.
-
Grignard Reagent Formation (if not commercially sourced): Place magnesium turnings in the flask. Add a solution of ethyl bromide in anhydrous diethyl ether to the dropping funnel. Add a small portion of the ethyl bromide solution to the magnesium. If the reaction does not initiate (indicated by bubbling), gently warm the flask. Once initiated, add the remaining ethyl bromide solution dropwise to maintain a gentle reflux.
-
Reaction with Ketone: Cool the prepared Grignard reagent solution in an ice bath. Add a solution of 4-methyl-2-pentanone in anhydrous diethyl ether to the dropping funnel.
-
Addition: Add the ketone solution dropwise to the stirred, cooled Grignard reagent. The rate of addition should be controlled to keep the reaction temperature below 10 °C.
-
Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least one hour.
-
Work-up (Quenching): Cool the reaction mixture in an ice bath. Slowly and cautiously add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise to quench the reaction and hydrolyze the magnesium alkoxide intermediate.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Remove the solvent via rotary evaporation. The resulting crude product can be purified by vacuum distillation to yield pure 3,5-Dimethyl-3-hexanol.
Trustworthiness Insight: The use of anhydrous solvents and an inert atmosphere is not merely a suggestion but a critical requirement. Grignard reagents are potent bases and nucleophiles that react violently with water. The slow, dropwise addition of reagents and temperature control are essential safety measures to manage the exothermic nature of the reaction.
Chemical Reactivity
The reactivity of 3,5-Dimethyl-3-hexanol is dominated by its tertiary alcohol nature.
-
Oxidation: It is resistant to oxidation under mild conditions that would readily oxidize primary or secondary alcohols (e.g., PCC, Swern oxidation). Strong oxidizing agents under harsh conditions (e.g., hot, acidic KMnO₄) will cause cleavage of the carbon-carbon bonds.
-
Dehydration: Like other tertiary alcohols, it undergoes dehydration readily when treated with a strong acid (e.g., H₂SO₄, H₃PO₄) and heat, leading to the formation of alkenes via an E1 mechanism. The major product would be the most substituted (Zaitsev) alkene.
-
Substitution: The hydroxyl group can be converted to a good leaving group (e.g., by protonation with HBr) and subsequently replaced by a nucleophile in an Sₙ1 reaction.
Applications and Relevance
While not a widely commercialized chemical, 3,5-Dimethyl-3-hexanol and similar branched alcohols serve important roles in several areas:
-
Fragrance and Flavor Intermediates: Its structure can be a precursor for synthesizing more complex molecules used in the fragrance industry.[8]
-
Organic Synthesis: It serves as a model compound for studying the reactivity of tertiary alcohols and can be used as a starting material or intermediate in multi-step organic synthesis.[8]
-
Potential in Drug Development: As an organic building block, it could be incorporated into larger molecules during the synthesis of new chemical entities (NCEs). Its lipophilic nature (XLogP3-AA of 2.4) can influence the pharmacokinetic properties of a parent molecule.[1][8]
Safety, Handling, and Toxicology
Proper handling of any chemical is essential for laboratory safety.
-
Hazard Identification: 3,5-Dimethyl-3-hexanol is classified as causing serious eye damage.[1][4] Some classifications also indicate it may cause skin irritation.[4]
-
GHS Hazard Statements: H318 (Causes serious eye damage).[1][4]
-
Precautionary Measures:
-
Handling: Use in a well-ventilated area. Keep away from heat, sparks, and open flames.[9][10]
-
Storage: Store in a cool, dry, well-ventilated place in tightly closed containers.[1][9]
-
Toxicological Data: Comprehensive toxicological data is limited. The toxicological properties have not been fully investigated.[9][10] No components are listed as known or probable carcinogens by IARC.[11]
References
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3-Hexanol, 3,5-dimethyl-. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
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3,5-dimethyl-3-hexanol. (n.d.). Stenutz. Retrieved from [Link]
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3,5-Dimethyl-3-hexanol. (n.d.). PubChem. Retrieved from [Link]
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3,5-Dimethyl-3-hexanol. (n.d.). MySkinRecipes. Retrieved from [Link]
-
What is the partial synthesis of 3,4-dimethyl-3-hexanol from butane? (2024). Quora. Retrieved from [Link]
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